molecular formula C16H16O5 B011698 2,3,7,8-Tetramethoxydibenzofuran CAS No. 109881-52-9

2,3,7,8-Tetramethoxydibenzofuran

Cat. No. B011698
M. Wt: 288.29 g/mol
InChI Key: IGGYWIWIIDEXTQ-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethoxydibenzofuran is a chemical compound with the molecular formula C16H16O5 . It has a molecular weight of 288.3 .


Synthesis Analysis

The synthesis of 2,3,7,8-Tetramethoxydibenzofuran involves heating 2,2′-diiodo-4,5,4′,5′-tetramethyldiphenyl ether with copper powder or oxidation of 2,2′-dilithio-4,5,4′,5′-tetramethyldiphenyl ether .


Molecular Structure Analysis

The molecular structure of 2,3,7,8-Tetramethoxydibenzofuran is represented by the InChI code: 1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3 .


Chemical Reactions Analysis

The reaction mechanisms of 2,3,7,8-Tetramethoxydibenzofuran have been studied theoretically . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .

Safety And Hazards

The safety information available indicates that 2,3,7,8-Tetramethoxydibenzofuran is an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

The future directions for research on 2,3,7,8-Tetramethoxydibenzofuran could involve further investigation into its reactivity, synthesis, and potential applications. Theoretical insights into the reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical could provide a better understanding of the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .

properties

IUPAC Name

2,3,7,8-tetramethoxydibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGYWIWIIDEXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506496
Record name 2,3,7,8-Tetramethoxydibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,7,8-Tetramethoxydibenzofuran

CAS RN

109881-52-9
Record name 2,3,7,8-Tetramethoxydibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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